molecular formula C31H25NO3 B13714043 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester

Katalognummer: B13714043
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: KCKHRODMFLFGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound with a unique structure that combines a fluorenyl group with a proline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 9-phenylfluorene with proline derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts such as Ruthenium-based systems or alcohol dehydrogenase bioreduction systems .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can be employed to achieve the desired product on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester include other fluorenyl derivatives and proline esters. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a fluorenyl group with a proline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C31H25NO3

Molekulargewicht

459.5 g/mol

IUPAC-Name

benzyl 5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C31H25NO3/c33-29-20-19-28(30(34)35-21-22-11-3-1-4-12-22)32(29)31(23-13-5-2-6-14-23)26-17-9-7-15-24(26)25-16-8-10-18-27(25)31/h1-18,28H,19-21H2

InChI-Schlüssel

KCKHRODMFLFGEE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1C(=O)OCC2=CC=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.